molecular formula C21H20ClNO B14180529 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine CAS No. 917807-78-4

4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine

Cat. No.: B14180529
CAS No.: 917807-78-4
M. Wt: 337.8 g/mol
InChI Key: KQOBPHPNPYOBIX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a furan-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Substitution Reactions: The chlorophenyl and furan-phenyl groups can be introduced through nucleophilic substitution reactions.

    Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to attach the aromatic groups to the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the chlorophenyl group could yield phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine would depend on its specific interactions with biological targets. It could potentially interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)piperidine: Lacks the furan-phenyl group.

    4-(4-Furan-3-yl)phenylpiperidine: Lacks the chlorophenyl group.

    4-Phenylpiperidine: Lacks both the chlorophenyl and furan-phenyl groups.

Uniqueness

The presence of both the chlorophenyl and furan-phenyl groups in 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine makes it unique, potentially offering a combination of properties not found in the simpler analogs.

Properties

CAS No.

917807-78-4

Molecular Formula

C21H20ClNO

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine

InChI

InChI=1S/C21H20ClNO/c22-20-7-5-19(6-8-20)21(10-12-23-13-11-21)18-3-1-16(2-4-18)17-9-14-24-15-17/h1-9,14-15,23H,10-13H2

InChI Key

KQOBPHPNPYOBIX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=COC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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